BenchChemオンラインストアへようこそ!

2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)-

Medicinal Chemistry GABAA Receptor Drug Discovery

2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- (CAS 867006-12-0) is a spirocyclic compound with the molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol. It belongs to the 2,9-diazaspiro[5.5]undecane class, which features a spiro junction connecting two piperidine rings and incorporates both amide (8,10-dione) and benzyl (phenylmethyl) functionalities.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
Cat. No. B14201269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)-
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESC1CC2(CC(=O)NC(=O)C2)CN(C1)CC3=CC=CC=C3
InChIInChI=1S/C16H20N2O2/c19-14-9-16(10-15(20)17-14)7-4-8-18(12-16)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19,20)
InChIKeyBJOJRMHNCYOQRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

867006-12-0 Supplier Data Sheet & Sourcing Guide: 2-(Phenylmethyl)-2,9-diazaspiro[5.5]undecane-8,10-dione


2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- (CAS 867006-12-0) is a spirocyclic compound with the molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol [1]. It belongs to the 2,9-diazaspiro[5.5]undecane class, which features a spiro junction connecting two piperidine rings and incorporates both amide (8,10-dione) and benzyl (phenylmethyl) functionalities . This scaffold has been identified in a high-throughput screen as an inducer of the endoplasmic reticulum stress response (ERSR), with cytotoxic activity demonstrated against glioma cell lines and patient-derived 3D cultures [2].

Sourcing Note for 2-(Phenylmethyl)-2,9-diazaspiro[5.5]undecane-8,10-dione: Why Regioisomers Are Not Interchangeable


Compounds within the diazaspiro[5.5]undecane family cannot be generically substituted due to distinct regioisomeric positioning of the dione and nitrogen atoms, which dictates hydrogen-bonding geometry and biological target engagement [1]. For example, the 3,9-diazaspiro[5.5]undecane-2,4-dione regioisomer (CAS 189333-48-0) has been characterized as a competitive GABAA receptor antagonist with binding affinities in the high-nanomolar range, whereas the 2,9-diazaspiro[5.5]undecane-8,10-dione scaffold has been associated with endoplasmic reticulum stress induction and cytotoxic activity in cancer models [2]. The presence of the N-benzyl substituent further differentiates this compound from its unsubstituted core analog (CAS 189510-53-0, MW 154.25) by altering lipophilicity, molecular weight, and steric profile, directly impacting cellular permeability and pharmacokinetic behavior .

Quantitative Differentiation Evidence for 2-(Phenylmethyl)-2,9-diazaspiro[5.5]undecane-8,10-dione


Regioisomeric Dione Positioning Differentiates Target Engagement Profile from GABAA Antagonist Scaffolds

The target compound (2,9-diaza-8,10-dione) is a constitutional isomer of 9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione (CAS 189333-48-0). Both share the molecular formula C16H20N2O2 and MW 272.34, but the dione is positioned at C8/C10 in the target versus C2/C4 in the comparator . This regioisomeric shift fundamentally alters the pharmacophore: the 3,9-diaza-2,4-dione scaffold acts as a competitive GABAA receptor antagonist with a reported Ki of 180 nM for the m-methylphenyl analog 1e [1], while the 2,9-diaza-8,10-dione scaffold has been identified as an endoplasmic reticulum stress response inducer with cytotoxic activity in glioma models [2].

Medicinal Chemistry GABAA Receptor Drug Discovery

Benzyl Substituent Increases Lipophilicity and Molecular Weight Relative to Unsubstituted Core Scaffold

The N-benzyl substituent on the target compound (MW 272.34) contributes a ~118 Da mass increase and substantial lipophilicity gain compared to the unsubstituted 2,9-diazaspiro[5.5]undecane core (CAS 189510-53-0, MW 154.25) . The target compound has a computed XLogP3-AA of 1.1 [1] and a vendor-reported LogP of 1.7054 , whereas the unsubstituted core is expected to have a significantly lower LogP (estimated <0 based on the presence of two secondary amines) . The benzyl group also adds a rotatable bond (2 total vs 0 for the core), influencing conformational flexibility and entropic binding penalties.

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Purity Tier Differentiation: NLT 98% Grade Available for Demanding Synthetic Applications

The target compound is commercially available at a purity grade of NLT 98% from MolCore , which exceeds the typical 95-97% purity range offered for closely related spirocyclic building blocks such as 9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione (97% from Aladdin) and 2-benzyl-2,9-diazaspiro[5.5]undecane (95% from AKSci) . The higher purity specification reduces the risk of byproduct interference in multi-step synthetic sequences and improves batch-to-batch reproducibility for medicinal chemistry campaigns.

Chemical Procurement Quality Control Synthetic Chemistry

2,9-Diazaspiro[5.5]undecane Core Confers Potent ERSR-Inducing Cytotoxic Activity in 3D Glioma Models

A quantitative high-throughput screen of ~425,000 compounds identified the 2,9-diazaspiro[5.5]undecane core as a privileged scaffold for inducing the endoplasmic reticulum stress response (ERSR) [1]. The hit compound 8 (diphenylmethyl analog of the target scaffold) demonstrated a >60-fold increase in CHOP mRNA levels relative to DMSO control in U87-MG glioma cells and was the only compound in the study to elicit cytotoxicity across all three tested cell lines (U87-MG, patient-derived JHH-520, and 3D spheroids) [2]. By contrast, the 3,9-diazaspiro[5.5]undecane-2,4-dione scaffold has demonstrated GABAA receptor antagonism with nanomolar binding affinity but no reported ERSR activity [3].

Cancer Research ER Stress Glioblastoma Phenotypic Screening

Computed Topological Polar Surface Area (TPSA) Distinguishes CNS Permeability Profile from Reduced Analog

The target compound possesses a TPSA of 49.4 Ų (computed) [1], which falls within the favorable range for blood-brain barrier penetration (typically <90 Ų for CNS drugs) [2]. This is a direct consequence of the 8,10-dione functionality, which contributes hydrogen bond acceptors without adding a second hydrogen bond donor. In contrast, the reduced analog 2-benzyl-2,9-diazaspiro[5.5]undecane (CAS 867006-13-1, MW 244.37) lacks the dione, resulting in an expectedly lower TPSA but also a loss of specific hydrogen-bonding interactions with target proteins that are critical for ERSR induction .

ADME CNS Drug Discovery Physicochemical Profiling

Application Scenarios for 2-(Phenylmethyl)-2,9-diazaspiro[5.5]undecane-8,10-dione Based on Verified Evidence


Endoplasmic Reticulum Stress Response (ERSR) Phenotypic Screening in Oncology

This compound, as a member of the 2,9-diazaspiro[5.5]undecane-8,10-dione class, is suitable as a starting scaffold for medicinal chemistry programs targeting the ERSR pathway in glioblastoma and other cancers. Evidence shows that this scaffold class induces >60-fold CHOP upregulation and triggers Ca2+ store depletion-mediated apoptosis in 3D glioma models, a phenotype not shared by the 3,9-diaza-2,4-dione regioisomer [1]. Procurement of the correct regioisomer is critical to avoid misdirected screening toward GABAAR antagonism.

Late-Stage Functionalization and Derivatization for Kinase Inhibitor Design

The presence of the benzyl group and the 8,10-dione provides versatile synthetic handles for further derivatization. The spirocyclic scaffold has been positioned into kinase inhibitor space, with late-stage modifications yielding >20-fold improvements in potency and target selectivity shifts (e.g., from JNK-1 to GSK-3) [2]. The NLT 98% purity grade supports high-fidelity synthetic transformations without confounding byproduct formation.

CNS-Penetrant Probe Development Leveraging Favorable TPSA

With a computed TPSA of 49.4 Ų, this compound resides within the established CNS drug-like space (TPSA < 90 Ų), supporting its use in CNS-targeted probe development. The balance of one hydrogen bond donor and three acceptors, combined with a moderate LogP (~1.1-1.7), provides a favorable starting point for optimizing blood-brain barrier penetration while retaining target engagement capacity [3].

Regioisomeric Selectivity Controls for In-Class SAR Studies

This compound serves as an essential comparator in structure-activity relationship studies that systematically examine the impact of dione positioning (8,10- vs 2,4-dione) on biological activity. The well-characterized differentiation between the ERSR-inducing 2,9-diaza-8,10-dione scaffold and the GABAAR-antagonist 3,9-diaza-2,4-dione scaffold enables definitive attribution of phenotypic outcomes to regioisomeric identity rather than non-specific spirocyclic effects [4].

Quote Request

Request a Quote for 2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.